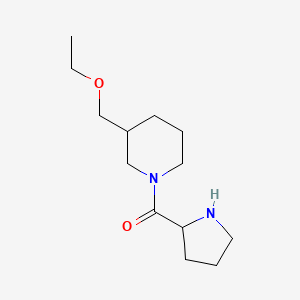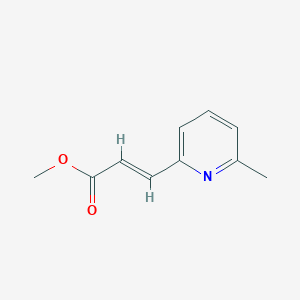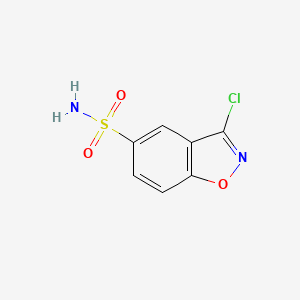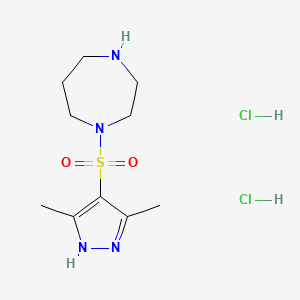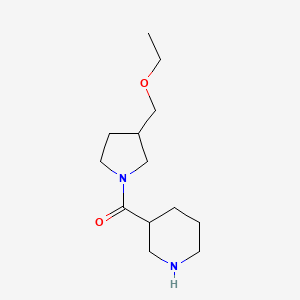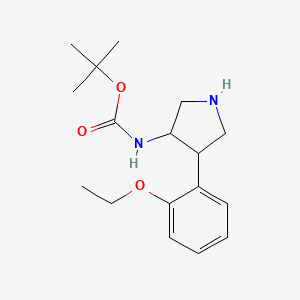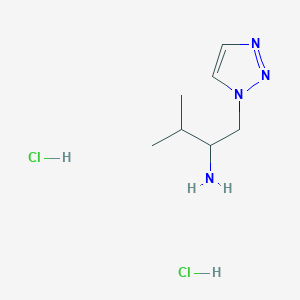
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-ol, also known as 2-EEMPO, is an organic compound belonging to the class of pyrrolidines. It is a colorless liquid with a characteristic odor. 2-EEMPO has been studied extensively in recent years due to its potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Mechanisms and Kinetics in Chemical Reactions
Research on related compounds has explored their roles in chemical reactions, including dehydrogenation processes and mechanisms of bond cleavage in lignin model compounds, suggesting potential applications in chemical synthesis and material processing. For instance, studies on the acidolysis of lignin model compounds indicate the importance of the γ-hydroxymethyl group in the reaction mechanism, highlighting how modifications in chemical structures can influence reaction pathways and outcomes (T. Yokoyama, 2015).
Environmental Implications of Chemical Compounds
Investigations into the environmental fate and effects of chemical compounds, such as surfactants and solvents, provide insights into how similar compounds might interact with ecosystems. For example, comprehensive studies on surfactants like alcohol ethoxylates and their biodegradation, aquatic toxicity, and environmental risk assessments suggest a framework for understanding the environmental safety of related chemical compounds (C. Cowan-Ellsberry et al., 2014).
Biocompatibility and Medical Applications
Research on the blood compatibility of polymers, such as poly(2-methoxyethyl acrylate) (PMEA), and their interaction with water structures at interfaces, suggests potential applications in biomedical materials. These studies indicate that certain water structures in hydrated polymers can significantly impact their compatibility with biological components, a principle that might extend to the biocompatibility of other compounds with similar properties (Masaru Tanaka & A. Mochizuki, 2010).
Flame Retardants and Safety Materials
The review on novel brominated flame retardants in indoor environments discusses the occurrence, risks, and research gaps of these compounds in various matrices. It emphasizes the need for further research on their occurrence, environmental fate, and toxicity, indicating potential applications in safety materials and the need for environmental assessments of similar compounds (E. A. Zuiderveen et al., 2020).
properties
IUPAC Name |
2-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-13-9-7-10(4-5-11)6-8(9)12-2/h8-9,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFDUQAGOOJQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



